2-(2,4-Dimethylphenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
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Description
2-(2,4-Dimethylphenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H25N3O3S2 and its molecular weight is 443.58. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathways and Enzyme Interactions
Identification of Metabolic Enzymes : A novel antidepressant structurally related to the mentioned compound, Lu AA21004, has been studied for its metabolism, identifying the cytochrome P450 enzymes involved in its oxidative metabolism. This research sheds light on the metabolic pathways and enzyme interactions, highlighting the importance of such compounds in understanding drug metabolism (Hvenegaard et al., 2012).
Chemical Synthesis and Derivative Studies
Electrochemical Synthesis : The electrochemical synthesis approach has been applied to synthesize derivatives involving structures similar to the target compound, demonstrating the versatility and efficiency of electrochemical methods in creating novel chemical entities with potential applications in drug discovery and development (Nematollahi et al., 2014).
Antiviral Research
Anti-HIV Activity : Research on compounds with a similar structure has shown potential in vitro anti-HIV activity, suggesting that derivatives of the mentioned chemical compound could be explored as candidates for anti-HIV drugs. This area of research is critical for developing new therapeutic options against HIV (Al-Masoudi et al., 2007).
Heterocyclic Chemistry and Drug Design
Microwave-Mediated Synthesis : The efficiency of microwave-mediated synthesis in creating benzothiazole- and benzimidazole-based heterocycles has been demonstrated, providing a methodological basis for the synthesis of compounds related to the target molecule. This approach is significant for rapid and efficient drug design and development (Darweesh et al., 2016).
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-1-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-15-4-5-17(16(2)12-15)13-21(26)24-8-10-25(11-9-24)22-23-19-7-6-18(30(3,27)28)14-20(19)29-22/h4-7,12,14H,8-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUERLLDDADYBES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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